molecular formula C24H21N3O2 B14194442 Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- CAS No. 920513-51-5

Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-

Cat. No.: B14194442
CAS No.: 920513-51-5
M. Wt: 383.4 g/mol
InChI Key: WNFRSYHKBMDMLO-UHFFFAOYSA-N
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Description

Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- is a complex organic compound with a unique structure that combines isoquinoline and phenylmethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenylmethoxyphenyl amines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: These compounds share structural similarities and are often studied for their pharmacological properties.

    Quinoline Derivatives: Known for their wide range of biological activities, including antimalarial and anticancer effects.

    Indole Derivatives: Another class of compounds with significant biological and chemical relevance.

Uniqueness

Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- stands out due to its unique combination of isoquinoline and phenylmethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

920513-51-5

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-isoquinolin-6-yl-2-(3-phenylmethoxyanilino)acetamide

InChI

InChI=1S/C24H21N3O2/c28-24(27-22-10-9-20-15-25-12-11-19(20)13-22)16-26-21-7-4-8-23(14-21)29-17-18-5-2-1-3-6-18/h1-15,26H,16-17H2,(H,27,28)

InChI Key

WNFRSYHKBMDMLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4

Origin of Product

United States

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